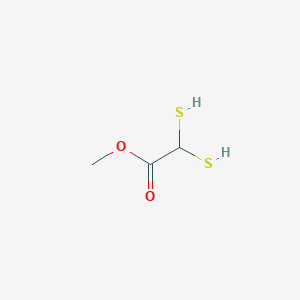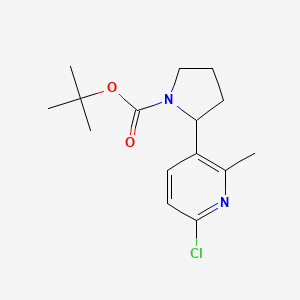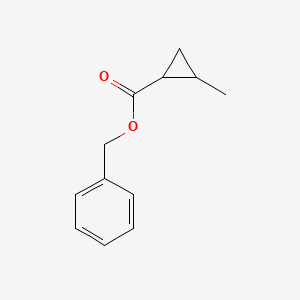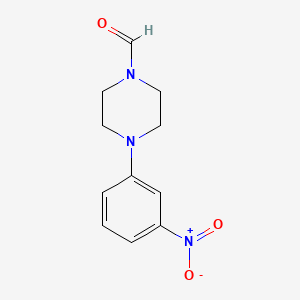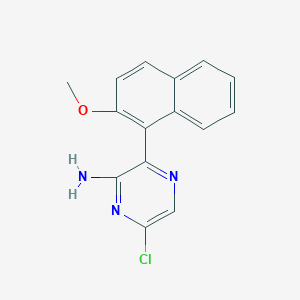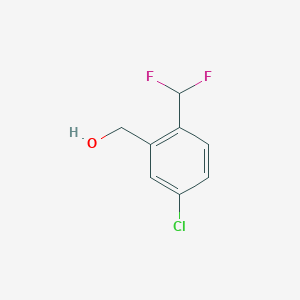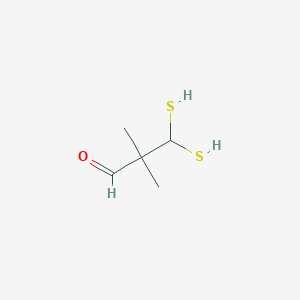
2,6-Dimethyl-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4,4’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its two methyl groups attached to the 2 and 6 positions of the pyridine rings. It is a colorless solid, soluble in organic solvents, and slightly soluble in water. Bipyridines, including 2,6-Dimethyl-4,4’-bipyridine, are widely used in various applications such as ligands in coordination chemistry, photosensitizers, and components in supramolecular structures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using a nickel catalyst (NiBr₂(PPh₃)₂), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction conditions are optimized to achieve high yields and minimize by-products.
Industrial Production Methods: Industrial production methods for bipyridines often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be adapted for large-scale production .
化学反応の分析
Types of Reactions: 2,6-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form dihydrobipyridine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
科学的研究の応用
Chemistry: 2,6-Dimethyl-4,4’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, bipyridine derivatives are explored for their potential as antimicrobial agents. They exhibit activity against various bacterial strains and are investigated for their mechanism of action .
Industry: In the industrial sector, 2,6-Dimethyl-4,4’-bipyridine is used in the synthesis of dye-sensitized solar cells (DSSCs). It acts as a sensitizer, improving the efficiency of these solar cells by enhancing electron-hole separation and reducing charge recombination .
作用機序
The mechanism of action of 2,6-Dimethyl-4,4’-bipyridine in coordination chemistry involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes exhibit unique electronic properties, making them suitable for applications in catalysis and materials science .
In biological systems, bipyridine derivatives can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP (cAMP). This results in positive inotropic effects and vasodilation .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to 2,6-Dimethyl-4,4’-bipyridine but with additional methyl groups, affecting its electronic properties and steric hindrance.
Uniqueness: 2,6-Dimethyl-4,4’-bipyridine is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other bipyridine derivatives .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
2,6-dimethyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-8H,1-2H3 |
InChIキー |
NBOYKYKOJICEIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


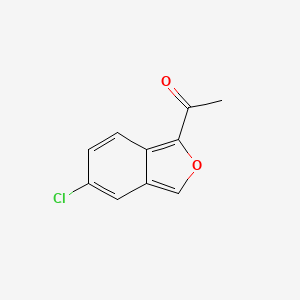
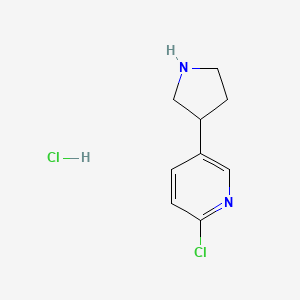
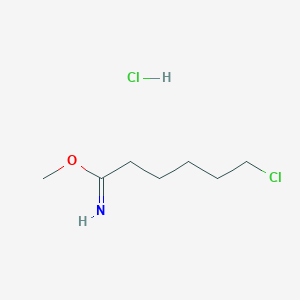
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
